molecular formula C21H22BrPS B12591587 Triphenyl(3-sulfanylpropyl)phosphanium bromide CAS No. 872692-82-5

Triphenyl(3-sulfanylpropyl)phosphanium bromide

Cat. No.: B12591587
CAS No.: 872692-82-5
M. Wt: 417.3 g/mol
InChI Key: QQQZOCKWAKGIBQ-UHFFFAOYSA-N
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Description

Triphenyl(3-sulfanylpropyl)phosphanium bromide is an organophosphorus compound with the molecular formula C21H22BrPS. It is a white solid that is soluble in organic solvents such as chloroform and methanol. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(3-sulfanylpropyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 3-bromopropyl sulfide. The reaction is carried out in an inert atmosphere at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(3-sulfanylpropyl)phosphanium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form thiols or other reduced sulfur species.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Triphenyl(3-sulfanylpropyl)phosphanium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Wittig reactions to form alkenes from aldehydes and ketones.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying sulfur-containing biomolecules.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Triphenyl(3-sulfanylpropyl)phosphanium bromide exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with sulfur-containing biomolecules and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used reagent in organic synthesis, particularly in the formation of phosphonium ylides.

    Triphenyl(3-bromopropyl)phosphanium bromide: Similar in structure but lacks the sulfanyl group, leading to different reactivity and applications.

    Triphenyl(3-hydroxypropyl)phosphanium bromide: Contains a hydroxyl group instead of a sulfanyl group, leading to different chemical properties and uses.

Uniqueness

Triphenyl(3-sulfanylpropyl)phosphanium bromide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in both organic synthesis and biochemical studies.

Properties

CAS No.

872692-82-5

Molecular Formula

C21H22BrPS

Molecular Weight

417.3 g/mol

IUPAC Name

triphenyl(3-sulfanylpropyl)phosphanium;bromide

InChI

InChI=1S/C21H21PS.BrH/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H

InChI Key

QQQZOCKWAKGIBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCS)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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